molecular formula C3H6O2<br>CH3COOCH3<br>CH3COOCH3<br>C3H6O2 B129702 Methyl acetate CAS No. 79-20-9

Methyl acetate

Cat. No.: B129702
CAS No.: 79-20-9
M. Wt: 74.08 g/mol
InChI Key: KXKVLQRXCPHEJC-UHFFFAOYSA-N
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Description

Methyl acetate, also known as methyl ethanoate, is a carboxylate ester with the chemical formula CH₃COOCH₃. It is a colorless, flammable liquid with a characteristic pleasant smell reminiscent of some glues and nail polish removers. This compound is commonly used as a solvent due to its weak polarity and lipophilic nature .

Mechanism of Action

Target of Action

Methyl acetate, also known as MeOAc, acetic acid methyl ester or methyl ethanoate, is a carboxylate ester . It primarily targets enzymes and chemical reactions that involve ester hydrolysis . These include esterases and other enzymes that can cleave the ester bond, converting this compound back into methanol and acetic acid .

Mode of Action

This compound interacts with its targets through a process known as hydrolysis . In the presence of strong bases such as sodium hydroxide or strong acids such as hydrochloric acid or sulfuric acid, it is hydrolyzed back into methanol and acetic acid, especially at elevated temperature . The conversion of this compound back into its components, by an acid, is a first-order reaction with respect to the ester .

Biochemical Pathways

This compound is involved in the biochemical pathway known as ester hydrolysis . This process is part of a larger set of reactions known as methyl-based methanogenesis . Methyl-based methanogenesis is increasingly recognized as an important source of methane in a variety of environments . It involves the conditions under which methyl-based methanogenesis can be a dominant source of methane emissions, experimental methods for distinguishing different pathways of methane production, molecular details of the biochemical pathways involved, and the genes and organisms involved in these processes .

Result of Action

The hydrolysis of this compound results in the production of methanol and acetic acid . These compounds can have various effects at the molecular and cellular level. For instance, acetic acid plays a critical role in maintaining intracellular pools of acetyl-CoA, and dysregulation of acetate metabolism has been linked to several human diseases .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of strong bases or acids . At elevated temperatures, the solubility of this compound in water is much higher, which can influence its distribution and action . . Therefore, the pH of the environment can significantly impact the stability and efficacy of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl acetate can be synthesized through the esterification of acetic acid with methanol in the presence of strong acids such as sulfuric acid. This reaction is typically carried out in a batch reactor, and the process can be optimized using microwave-assisted esterification to improve efficiency .

Industrial Production Methods: Industrially, this compound is produced via the carbonylation of methanol as a byproduct of acetic acid production. Another method involves the esterification of acetic acid with methanol, followed by separation of the products using distillation columns .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Sodium hydroxide, hydrochloric acid, sulfuric acid; elevated temperatures.

    Carbonylation: Carbon monoxide; high pressure (50 atm) and temperature (190°C).

Major Products:

    Hydrolysis: Methanol and acetic acid.

    Carbonylation: Acetic anhydride.

Scientific Research Applications

Methyl acetate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a solvent in various chemical reactions and extractions.

    Biology: Employed in the preparation of biological samples and as a solvent in biochemical assays.

    Medicine: Utilized in the production of pharmaceuticals and as a solvent in drug formulations.

    Industry: Used in the manufacture of paints, coatings, adhesives, and nail polish removers.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its lower boiling point and higher vapor pressure, making it suitable for applications requiring rapid evaporation and drying. Its pleasant odor and low toxicity also make it preferable in certain cosmetic and pharmaceutical formulations .

Properties

IUPAC Name

methyl acetate
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InChI

InChI=1S/C3H6O2/c1-3(4)5-2/h1-2H3
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InChI Key

KXKVLQRXCPHEJC-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OC
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Molecular Formula

C3H6O2, Array, CH3COOCH3
Record name METHYL ACETATE
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DSSTOX Substance ID

DTXSID4021767
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Molecular Weight

74.08 g/mol
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Physical Description

Methyl acetate appears as a clear colorless liquid with a fragrant odor. Moderately toxic. Flash point 14 °F. Vapors heavier than air., Liquid; NKRA; Water or Solvent Wet Solid, Colorless liquid with a fragrant, fruity odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a pleasant, fruity odour, Colorless liquid with a fragrant, fruity odor.
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Boiling Point

134.4 °F at 760 mmHg (NTP, 1992), 56.7 °C, 57 °C, 135 °F
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Flash Point

14 °F (NTP, 1992), -10 °C, 14 °F (-10 °C) (closed cup), 22 °F (OPEN CUP), -13 °C (9 °F) (Closed cup), 14 °F (-10 °C) (Closed cup), -13 °C c.c., 14 °F
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), In water, 2.43X10+5 mg/L at 20 °C, Miscible with alcohol, ether, Very soluble in ethyl ether, ethanol, 243 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 24.4 (poor), miscible with alcohol, ether; soluble in water, 1 ml in 10ml 50% alcohol (in ethanol), 25%
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Density

0.927 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9342 g/cu cm at 20 °C, Relative density (water = 1): 0.93, 0.927-0.932, 0.93
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Vapor Density

2.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.55 (Air = 1), Relative vapor density (air = 1): 2.6, 2.8
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Vapor Pressure

170 mmHg at 68 °F ; 235 mmHg at 77 °F (NTP, 1992), 216.0 [mmHg], 216.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 23.1, 173 mmHg
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Impurities

Acetic acid up to 0.1%
Record name METHYL ACETATE
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Color/Form

Colorless, volatile liquid

CAS No.

79-20-9
Record name METHYL ACETATE
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Record name METHYL ACETATE
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Record name Methyl acetate
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Record name METHYL ACETATE
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Melting Point

-144 °F (NTP, 1992), -98.2 °C, -98.7 °C, -98 °C, -145 °F
Record name METHYL ACETATE
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Record name Methyl acetate
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Record name METHYL ACETATE
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URL https://www.osha.gov/chemicaldata/689
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methyl acetate
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

Next, 1 μl (2.47×10-5 mol) of methanol was introduced into the reactor at a temperature of 200° C. by using helium gas as a carrier (flow rate: 25 ml/min). Thus, 0.0001×10-5 mol of acetic acid, 0.003×10-5 mol of methyl acetate and 0.02×10-5 mol of methyl formate were formed.
Quantity
1 μL
Type
reactant
Reaction Step One
Quantity
1e-09 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.1 g of the (NEt4)3 [Ru(SnCl3)5 (CH3CN)]/CuO--ZnO/SiO2, i.e., the complex-supporting catalyst prepared in "Preparation 4 of complex-supporting catalyst" (amount of the supported complex: 4.64×10-6 mol) was packed in a reactor and then treated in the same manner as described in Example 3. Next, 1 μl (2.47×10-5 mol) of methanol was introduced into the reactor at a temperature of 200° C. by using helium gas as a carrier (flow rate: 25 ml/min). Thus, 0.0001×10-5 mol of acetic acid, 0.0003×10-5 mol of methyl acetate, 0.010×10-5 mol of methyl formate and 0.0001×10-5 mol of methylal were formed.
Quantity
1 μL
Type
reactant
Reaction Step One
Quantity
1e-09 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

As in Example 1, but with 25 g of Co2 (CO)8 and 2.5 l of methanol, at 5.2 at. CO and 60° C., 868 g (8 moles) of chloroacetic acid methyl ester is reacted for 51/2 hours at a pH of approximately 8.0 with 1.67 kilograms of 17.8% sodium methylate (5.5 moles) in methanol. After processing, 660 g of malonic acid dimethyl ester is obtained (yield 91%) plus 22 g of acetic acid methyl ester (yield 5.5%) and about 20 g of high-boiling compounds, and 271 g of chloroacetic acid methyl ester.
Quantity
868 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
1.67 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

At this point vaporized methanol is started down the top of column 14d via lines 28d, 48d. By virtue of the fact that there is little acetic acid present in column 14d, there is little heat of reaction from the formation of methyl acetate. Therefore, downward travel of methanol is continued until the vapor breaks through adjacent bottom of column 14d, (as indicated by the temperature reading of probe 15d), whereupon upward travel thereof is commenced by delivery of addition quantities of methanol through line 28d. During downflow of methanol within column 14d, furfural, water, a minor amount of acetic acid and any polymerized materials present pass through line 30d to tank 32d, and any methyl acetate formed will condense as the column heats up and similarly be forced out of column 14d. The secondary upward travel of methanol vapor and downward travel of methanol liquid within column 14d completes the removal of furfural such that the column is essentially loaded with methanol. The originally adsorbed furfural is at this point collected in tank 32 d.
[Compound]
Name
14d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
15d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
28d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
14d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
28d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
48d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
14d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Synthesis routes and methods V

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Nc1cocc2nc3ccccc3c1-2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl acetate
Reactant of Route 2
Methyl acetate
Reactant of Route 3
Reactant of Route 3
Methyl acetate
Reactant of Route 4
Methyl acetate
Reactant of Route 5
Methyl acetate
Reactant of Route 6
Methyl acetate

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